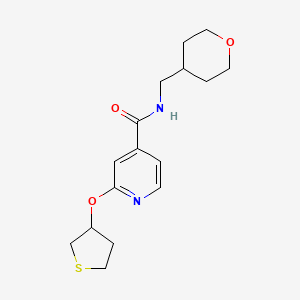

![molecular formula C12H7N3O3S B2750582 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1207005-81-9](/img/structure/B2750582.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide, commonly known as BTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTP is a heterocyclic compound that belongs to the class of pyranones and has a molecular formula of C13H7N3O3S.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Devices

Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. These structures find use in:

- Dye-Sensitized Solar Cells (DSSCs) : The compound’s electron-accepting properties contribute to efficient charge separation and energy conversion in DSSCs .

- Organic Light Emitting Diodes (OLEDs) : By incorporating this compound, OLEDs can achieve high-performance deep-red/near-infrared emission .

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles serve as promising precursors for electrocatalytic hydrogen production. Over 50 representatives of 4 (7)-substituted benzothiadiazoles have been explored in this context .

Fluorescent Sensors

The compound’s unique structure makes it suitable for use in push-pull fluorophores. These sensors exhibit turn-on fluorescence and are valuable for various applications .

Visible-Light Organophotocatalysts

While D-A systems based on the 2,1,3-benzothiadiazole motif have been widely researched for photovoltaics, their potential as visible-light organophotocatalysts remains an area of interest .

Cancer Treatment

Recent studies have investigated derivatives of this compound as photosensitizers for cancer treatment. For instance, DSABBT nanoparticles show promise in destroying cancer cells via reactive oxygen species production upon irradiation .

Biological Activity

2,1,3-Benzothiadiazoles are often included in biologically active compounds. While specific applications are diverse, their potential in drug discovery and other biological contexts warrants further exploration .

Wirkmechanismus

Target of Action

The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide, also known as N,N-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl) aniline functionalized with 1-bromoethane (TBP-1), are bacteria . This compound has been shown to have potent broad-spectrum bactericidal activity against both extracellular and internalized Gram-positive pathogens .

Mode of Action

The compound interacts with its bacterial targets through a mechanism that involves the compound’s three phenylamine sequences . It is suggested that these sequences, rather than the positively charged pyridine group, first contact the cell membrane . Once TBP-1 is fully inserted into the cell membrane, the hydrophobic three phenylamine sequences are located in the hydrophobic core of the cell membrane, restricting the molecular variation of TBP-1, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .

Biochemical Pathways

The compound affects the biochemical pathways related to bacterial cell membrane integrity . The compound’s interaction with the cell membrane leads to changes in the membrane’s structure and function, which can result in bacterial cell death .

Result of Action

The result of the compound’s action is the death of targeted bacteria . By interacting with the bacterial cell membrane, the compound disrupts essential cellular processes, leading to bacterial cell death .

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-oxopyran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-10-5-4-7(6-18-10)12(17)13-8-2-1-3-9-11(8)15-19-14-9/h1-6H,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIIDRRUZSPGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=COC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide](/img/structure/B2750500.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2750502.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/no-structure.png)

![1-Benzyl-4-chloro-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2750516.png)

![Methyl 2-amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2750518.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide](/img/structure/B2750521.png)